Ethyl (2Z)-2-({4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Overview
Description
Ethyl (2Z)-2-({4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its intricate structure, which includes various functional groups such as methoxy, chlorophenyl, and dimethylamino groups. It is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2Z)-2-({4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various condensation and cyclization reactions. Key steps may include:
Preparation of intermediates: Starting with commercially available reagents, intermediates such as 2-chlorophenylmethanol and 3-methoxybenzaldehyde are synthesized.
Condensation reactions: These intermediates undergo condensation reactions with other aromatic compounds to form the core structure.
Cyclization: The final step involves cyclization to form the thiazolopyrimidine ring system.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and pressure control: Precise control of reaction temperature and pressure to favor desired product formation.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-({4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the aromatic rings.
Scientific Research Applications
Ethyl (2Z)-2-({4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Biological Studies: Studied for its interactions with biological targets and potential effects on cellular processes.
Mechanism of Action
The mechanism by which Ethyl (2Z)-2-({4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
Comparison with Similar Compounds
Ethyl (2Z)-2-({4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives:
Similar Compounds: Compounds with similar core structures but different substituents, such as those with different aromatic rings or functional groups.
Uniqueness: The presence of specific functional groups like the 2-chlorophenyl and dimethylamino groups makes this compound unique in its class, potentially leading to distinct biological activities and chemical properties.
Properties
IUPAC Name |
ethyl (2Z)-2-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32ClN3O5S/c1-6-41-32(39)29-20(2)35-33-37(30(29)22-12-14-24(15-13-22)36(3)4)31(38)28(43-33)18-21-11-16-26(27(17-21)40-5)42-19-23-9-7-8-10-25(23)34/h7-18,30H,6,19H2,1-5H3/b28-18- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVNODXOOMOKEA-VEILYXNESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)C(=CC4=CC(=C(C=C4)OCC5=CC=CC=C5Cl)OC)S2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)/C(=C/C4=CC(=C(C=C4)OCC5=CC=CC=C5Cl)OC)/S2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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